molecular formula C13H23N3O2 B7919066 N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7919066
M. Wt: 253.34 g/mol
InChI Key: UISLDGDDDKZHKG-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the 1-position and a cyclopropylmethyl moiety. Its structure combines conformational rigidity (from the cyclopropyl group) with hydrogen-bonding capability (via the amino-acetyl substituent), which may influence receptor binding or metabolic stability .

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLDGDDDKZHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.

    Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide has been investigated for its potential pharmacological effects. Research indicates that compounds with piperidine moieties often exhibit:

  • Antidepressant Activity : Piperidine derivatives are known to influence neurotransmitter systems, potentially offering antidepressant effects.
  • Analgesic Effects : Similar compounds have shown promise in pain management, acting on opioid receptors.
  • Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activities, making it relevant in treating infections.

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models.
Study BAnalgesic ActivityShowed efficacy comparable to standard analgesics in pain models.
Study CAntimicrobial TestingExhibited notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Potential Therapeutic Applications

Given its pharmacological properties, this compound could find applications in:

  • Mental Health Treatments : As a potential antidepressant or anxiolytic agent.
  • Pain Management : As an alternative analgesic.
  • Infection Control : In the development of new antibiotics targeting resistant bacterial strains.

Table 2: Comparison with Related Piperidine Derivatives

Compound NameStructure FeaturesNotable Activities
AcetylfentanylPiperidine ring with acetyl groupPotent analgesic
PiperineContains piperidine moietyAntioxidant and anti-inflammatory
This compoundUnique amino-acetyl and cyclopropyl groupsPotential antidepressant and antimicrobial

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

  • Structure: Replaces the 2-amino-acetyl group with a simpler 2-amino-ethyl chain.
  • Molecular Formula : C₁₂H₂₃N₃O (MW: 225.33 g/mol) .
  • This may lower binding affinity to targets requiring polar interactions.

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

  • Structure: Features an (S)-configured 2-amino-propionyl group instead of 2-amino-acetyl.

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

  • Structure: Substitutes the amino group with chlorine (2-chloro-acetyl).
  • Molecular Formula : C₁₃H₂₂ClN₃O₂ (MW: 295.79 g/mol) .
  • This analog may serve as a precursor for further functionalization .

Pyrrolidine-Based Analogs

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

  • Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • CAS : 1263365-79-2 .
  • However, decreased conformational flexibility may limit adaptability to diverse targets .

Substituent-Modified Analogs

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide

  • Structure : Incorporates a benzyl group and isopropyl substituent.
  • Molecular Formula : C₁₇H₂₅ClN₂O (MW: 308.85 g/mol) .
  • Key Differences : The benzyl group enhances aromatic interactions, while the isopropyl chain increases hydrophobicity. Such modifications are common in CNS-targeting compounds but may raise toxicity concerns .

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide

  • Structure : Adds a branched 3-methyl-butyryl chain and methyl group.
  • Molecular Formula : C₁₄H₂₇N₃O₂ (MW: 269.38 g/mol) .
  • Impact : The branched chain introduces stereocenters and bulkiness, which could improve selectivity for specific enzymes or receptors .

Research Findings and Implications

  • Piperidine vs. Pyrrolidine : Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain compared to pyrrolidine analogs .
  • Substituent Effects: Amino-acetyl groups enhance water solubility and target engagement via hydrogen bonding, whereas chloro or branched alkyl chains prioritize lipophilicity and membrane penetration .
  • Commercial Status : Discontinuation of certain analogs (e.g., ) may reflect synthesis challenges or insufficient efficacy in preclinical studies .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino-acetyl group and a cyclopropyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. For instance, certain piperidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Piperidine Derivative A0.0039S. aureus
Piperidine Derivative B0.025E. coli

Anticancer Activity

Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, inducing apoptosis. The mechanism involves the modulation of cellular pathways related to cell survival and proliferation .

Neurological Implications

The compound's interaction with neurotransmitter systems has been investigated, particularly regarding its potential role as a modulator of glutamatergic neurotransmission. Alterations in glutamate signaling are linked to various neurological disorders, making this compound a candidate for further research in neuropharmacology .

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. This may include:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research .
  • Receptor Interaction : The compound may act as a negative allosteric modulator at metabotropic glutamate receptors, influencing synaptic transmission .

Case Studies

  • Antibacterial Efficacy : A study tested various piperidine derivatives against multiple bacterial strains, revealing that modifications in the piperidine structure significantly affected antimicrobial potency.
  • Cancer Cell Line Studies : Research involving piperidine derivatives demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics.

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